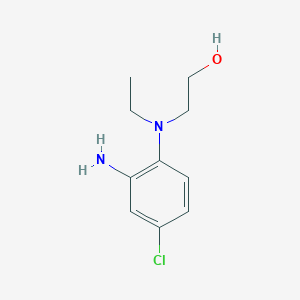

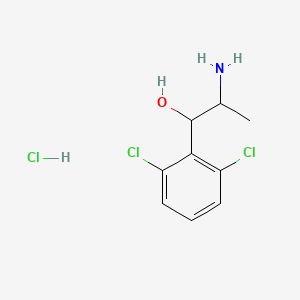

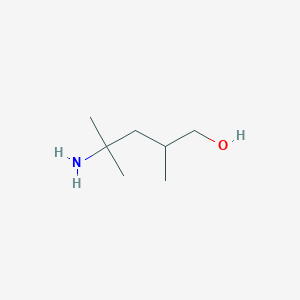

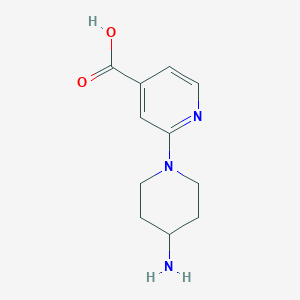

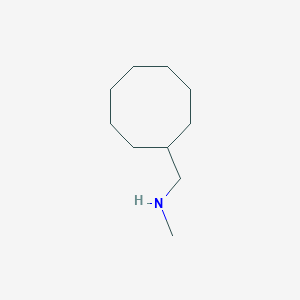

2-(2-Amino-4-chloroethylanilino)-1-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Amino-4-chloroethylanilino)-1-ethanol (ACEA) is an organic compound with the chemical formula C9H13ClN2O. It is an alkylamine derivative of ethanol, and is a colorless, odorless solid at room temperature. ACEA has a variety of uses in scientific research, including as a reagent in organic synthesis, as a biological marker, and as a drug target.

Aplicaciones Científicas De Investigación

Pharmaceutical Sector: Azo Dye Derivatives

Azo dye derivatives, which incorporate heterocyclic scaffolds, are of significant interest in the pharmaceutical industry. The compound can serve as a precursor for azo dye derivatives that exhibit various pharmacological activities. These activities include anti-fungal , anti-tuberculosis , anti-viral , anti-inflammatory , anti-cancer , anti-bacterial , DNA binding , and analgesic properties . The introduction of heterocyclic moieties into the azo dye scaffold enhances the bioactive properties of these derivatives.

Organic Synthesis: SNAr Reactions

In organic synthesis, the compound can undergo S_NAr reactions (nucleophilic aromatic substitution) due to the presence of an amino group and a halogen. This allows for the synthesis of various heterocyclic systems, which are crucial in the development of pharmaceutically active compounds. The compound’s reactivity can be utilized to build complex molecular structures under mild and environmentally friendly conditions .

Medicinal Chemistry: Halogenated Pyrimidines

The compound’s structure is suitable for the synthesis of halogenated pyrimidines , which are important precursors for a number of structural alterations in medicinal chemistry. These alterations can lead to the creation of new drugs with potential therapeutic applications. The chloro and amino groups in the compound facilitate regioselective synthon formation, which is a key step in the synthesis of decorated six-membered heterocycles .

Propiedades

IUPAC Name |

2-(2-amino-4-chloro-N-ethylanilino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O/c1-2-13(5-6-14)10-4-3-8(11)7-9(10)12/h3-4,7,14H,2,5-6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTNTWKRTLYMDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=C(C=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol](/img/structure/B1374460.png)

![2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide](/img/structure/B1374462.png)

![5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B1374463.png)

![1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1374466.png)